4-((E)-{[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
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Overview
Description
4-((E)-{[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 4-((E)-{[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate typically involves multiple steps. One common synthetic route starts with the preparation of the triazole core, followed by the introduction of the pyridinyl and methoxyphenyl groups. The final step involves the acetylation of the compound to form the acetate ester. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sulfuric acid or hydrochloric acid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((E)-{[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. The pyridinyl group can bind to nucleic acids, interfering with their function. These interactions lead to the disruption of essential biological processes in microorganisms, resulting in their death .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
Fluconazole: An antifungal agent used to treat various fungal infections.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole antifungal used to treat serious fungal infections
Properties
Molecular Formula |
C17H15N5O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C17H15N5O3S/c1-11(23)25-14-4-3-12(9-15(14)24-2)10-19-22-16(20-21-17(22)26)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,21,26)/b19-10+ |
InChI Key |
NZRRVFNBGGUVTK-VXLYETTFSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)OC |
Origin of Product |
United States |
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